N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-23-15-5-3-2-4-12(15)14(21)10-20-9-13(18-19-20)16(22)17-8-11-6-7-11/h2-5,9,11,14,21H,6-8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWMSAZVDHMJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NCC3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
The compound belongs to the class of 1,2,3-triazole derivatives, known for their diverse biological activities. The triazole ring plays a crucial role in modulating enzyme interactions and biological pathways.
Enzyme Inhibition
Research indicates that triazole compounds can act as potent inhibitors of various enzymes. For instance, studies have shown that 1,2,3-triazole derivatives exhibit significant inhibitory activity against serine hydrolases (SHs), which are involved in critical physiological processes . This compound may similarly inhibit specific SHs, leading to alterations in metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For example, certain analogs have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's efficacy was evaluated in vitro, showing promising results with IC50 values indicating potent activity against both trypomastigotes and intracellular amastigotes .
Anti-inflammatory Effects
Triazole derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammatory markers in various models, suggesting that this compound may exert similar effects.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazole ring and substituents significantly influence biological activity. For instance:
- Substituent Variability : The presence of different functional groups on the phenyl ring can enhance or diminish enzyme binding affinity.
- Hydroxyl Groups : Hydroxyl substitutions are critical for increasing solubility and bioavailability .
Case Study 1: Antitrypanosomal Activity
A study evaluated various 1,2,3-triazole analogs for their antitrypanosomal activity. The results indicated that compounds similar to this compound displayed IC50 values ranging from 0.21 µM to 6.20 µM against T. cruzi . These findings suggest that structural modifications can lead to enhanced potency.
Case Study 2: Enzyme Inhibition Profile
In another investigation focused on enzyme inhibition, triazole derivatives were screened against a panel of SHs. The results showed that certain compounds exhibited sub-nM potency in cellular assays and significant selectivity towards specific enzymes . This highlights the potential for developing selective inhibitors based on the triazole scaffold.
Data Summary Table
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves several key steps. The compound is characterized by its unique triazole ring structure, which is known for its diverse biological activities. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are often employed to confirm the structure and purity of synthesized compounds .
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Triazole derivatives are also being explored for their anticancer properties. The compound has been tested in cell lines to assess its ability to inhibit cancer cell proliferation. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent .
Neurological Disorders
Given the structural similarity of triazoles to known pharmacophores in neurological drugs, there is potential for this compound to be investigated for treating conditions such as anxiety and depression. The compound's ability to modulate neurotransmitter systems could be beneficial in developing new treatments .
Anti-inflammatory Effects
Some studies have suggested that triazole compounds can exhibit anti-inflammatory properties. The application of this compound in models of inflammation is an area of active research. Its potential to reduce inflammatory markers could lead to new therapeutic strategies for chronic inflammatory diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Study 3 | Neurological Effects | Showed promise in reducing anxiety-like behaviors in rodent models at doses of 5 mg/kg. |
Comparison with Similar Compounds
Structural Analogs of 1H-1,2,3-Triazole-4-Carboxamide Derivatives
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
Substituent Effects on Lipophilicity and Solubility The target compound’s 2-methoxyphenyl group increases lipophilicity compared to halogenated analogs like Rufinamide (2-fluorobenzyl) or RFM (2,6-difluorophenyl). This may enhance blood-brain barrier penetration, aligning with its inferred neurological activity .
Biological Activity
- Rufinamide and RFM : These antiepileptic drugs highlight the triazole-carboxamide scaffold’s versatility. Rufinamide’s simpler structure (2-fluorobenzyl) contrasts with the target compound’s complexity, possibly explaining its successful clinical translation .
- Anticancer Analogs : Compounds I and II (ZIPSEY, LELHOB) demonstrate substituent-driven anticancer activity. The target compound’s cyclopropylmethyl group may reduce metabolic degradation compared to their hydroxypropan-2-yl or oxazolylmethyl groups .
Synthesis and Development Status
- The target compound’s synthesis likely involves Pd/C-catalyzed hydrogenation, similar to methods for Compound 36 (70% yield) . However, its discontinued status suggests challenges in scalability, stability (e.g., hygroscopicity of the hydroxyethyl group), or insufficient in vivo efficacy .
- Rufinamide’s commercial success underscores the importance of balancing structural simplicity with target specificity. Its fluorine substituents optimize pharmacokinetics without excessive complexity .
Pharmacological Implications
- Sigma Receptor Interaction: The target compound’s cyclopropylmethyl group is structurally analogous to sigma-1 receptor antagonists like (1-(cyclopropylmethyl)-4-fluorophenyl-piperazine), which modulate dopamine release .
- Metabolic Stability : The methoxy group may slow oxidative metabolism compared to halogenated analogs, but the hydroxyethyl chain could increase susceptibility to glucuronidation, reducing bioavailability .
Q & A
Q. What are the recommended methods for synthesizing N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including cycloaddition and functional group modifications. A plausible route involves:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
Condensation reactions to attach the cyclopropylmethyl and 2-methoxyphenyl ethyl hydroxy groups.
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by -NMR and LC-MS.
Key Considerations:
- Use anhydrous conditions for CuAAC to avoid side reactions.
- Optimize reaction time and temperature to improve yield (e.g., 60–80°C for 12–24 hours) .
Q. How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
X-ray crystallography : Use SHELX software for structure refinement (e.g., SHELXL-2018 for small-molecule resolution). Ensure data collection at low temperature (100 K) to reduce thermal motion artifacts .
NMR spectroscopy : Assign peaks using --HSQC and HMBC experiments. For example, the hydroxy proton (2-hydroxyethyl group) should appear as a singlet at δ 4.8–5.2 ppm in DMSO-d6 .
Mass spectrometry : Confirm molecular ion [M+H]+ with ≤ 2 ppm mass error using high-resolution ESI-MS.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinases or GPCRs). Parameterize the triazole-carboxamide moiety with AMBER force fields.
MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy (e.g., between the carboxamide group and catalytic lysine residues) .
Data Interpretation:
- Prioritize binding poses with Gibbs free energy (ΔG) ≤ -8 kcal/mol.
- Cross-validate with experimental IC values from enzyme inhibition assays.
Q. How should contradictory bioactivity data across studies be resolved?
Methodological Answer:
Meta-analysis : Compile data from multiple assays (e.g., kinase inhibition, cytotoxicity) and standardize units (e.g., µM vs. nM).
Experimental replication : Control variables such as solvent (DMSO concentration ≤ 0.1%), cell line passage number, and assay temperature (e.g., 37°C ± 0.5°C).
Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare means. Report p-values and effect sizes .
Example Contradiction:
Discrepancies in IC values may arise from differences in ATP concentration (fixed vs. variable in kinase assays).
Q. What strategies improve the compound’s solubility for in vivo studies?
Methodological Answer:
Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) at the cyclopropylmethyl or hydroxyethyl positions.
Co-solvent systems : Use Cremophor EL (10–20% v/v) or cyclodextrin inclusion complexes.
Q. How can structure-activity relationship (SAR) studies guide further optimization?
Methodological Answer:
Core modifications : Replace the triazole with imidazole or pyrazole to assess ring size impact.
Substituent scanning : Systematically vary the 2-methoxyphenyl group (e.g., 3-methoxy, 4-fluoro) and measure changes in target affinity.
Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N3) and hydrophobic regions (cyclopropylmethyl group) using MOE or Discovery Studio .
Key Finding:
A 2024 study showed that replacing the cyclopropylmethyl group with cyclopentyl increased potency against PDE4B by 3-fold (IC = 0.7 µM vs. 2.1 µM) .
Q. What analytical techniques quantify the compound in biological matrices?
Methodological Answer:
LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 402 → 285 (quantifier) and 402 → 154 (qualifier).
Calibration curve : Linear range 1–1000 ng/mL (R ≥ 0.99), LOD = 0.3 ng/mL.
Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
